2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-12-16(2)14-18(13-15)27-25(30)21-20-6-4-5-11-28(20)23(22(21)26)24(29)17-7-9-19(31-3)10-8-17/h4-14H,26H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUVRZKIMJIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the common synthetic routes for 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
Functionalization :
- Amino Group Introduction : Nucleophilic substitution with amines, using coupling agents like EDCI or DCC .
- Benzoylation : Electrophilic substitution with 4-methoxybenzoyl chloride in acidic/basic media .
Purification : Recrystallization or chromatography (silica gel, hexane/ethyl acetate gradients) .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield and purity .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ ~185–190 ppm) .
- FT-IR : Confirms amide (C=O stretch ~1650–1700 cm⁻¹) and amino (N-H bend ~1550–1600 cm⁻¹) groups .
- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ for C₂₄H₂₁N₃O₃: ~400 m/z) .
- Computational Tools : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Differences in cell lines, solvent systems (DMSO vs. aqueous), or incubation times .
- Structural Ambiguity : Impurities from incomplete purification or stereoisomerism .
Resolution Strategies :
Orthogonal Assays : Validate hits using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
Analogue Synthesis : Test structurally related derivatives (e.g., replacing 4-methoxybenzoyl with 4-chlorobenzoyl) to isolate active pharmacophores .
Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to rule out false positives from cytotoxicity .
Advanced: What computational approaches enable predictive design of derivatives with enhanced target binding?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with favorable ΔG values .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity using partial least squares regression .
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify transition states and optimize reaction pathways for novel derivatives .
Advanced: How can researchers optimize reaction scalability while minimizing byproduct formation?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Basic: What are the key challenges in functionalizing the indolizine core, and how are they addressed?
Methodological Answer:
- Steric Hindrance : Bulky 3,5-dimethylphenyl groups impede electrophilic substitution. Mitigated by using Lewis acids (e.g., AlCl₃) to activate reaction sites .
- Oxidative Degradation : The amino group is prone to oxidation. Controlled atmospheres (N₂) and antioxidants (BHT) stabilize intermediates .
Advanced: How do structural modifications (e.g., substituent variations) affect physicochemical properties?
Methodological Answer:
- LogP : Introducing hydrophobic groups (e.g., 4-methylbenzoyl) increases lipophilicity, measured via HPLC retention times .
- Solubility : Methoxy groups enhance aqueous solubility (e.g., ~2.5 mg/mL in PBS) compared to chloro derivatives .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points correlate with crystallinity (e.g., 220–240°C for pure compounds) .
Advanced: What strategies validate the mechanism of action in biological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
